

An In-depth Technical Guide on the Hypothetical Molecule: 2-(Nitrosomethyl)oxirane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Nitrosomethyl)oxirane

Cat. No.: B15158998

[Get Quote](#)

Disclaimer: Extensive searches of chemical literature and databases did not yield any specific information regarding the discovery, synthesis, or properties of a compound named "**2-(Nitrosomethyl)oxirane**." Therefore, this guide presents a theoretical exploration of its potential synthesis, reactivity, and historical context based on the well-established chemistry of its constituent functional groups: the oxirane (epoxide) ring and the C-nitroso group. All experimental protocols, quantitative data, and signaling pathways are hypothetical and intended for illustrative purposes for researchers and drug development professionals.

Introduction and Historical Context

While "**2-(Nitrosomethyl)oxirane**" itself is not documented, the history of its core components, oxiranes and nitroso compounds, is rich and dates back to the 19th century.

The Discovery of Oxiranes (Epoxides): The first synthesis of an epoxide, ethylene oxide, is credited to Charles-Adolphe Wurtz in 1859, who prepared it by treating 2-chloroethanol with a base. The highly strained three-membered ring of epoxides makes them reactive intermediates, a property that was recognized early on and has been extensively utilized in organic synthesis. The development of stereoselective epoxidation methods, such as the Sharpless epoxidation in the 1980s, revolutionized the synthesis of chiral molecules.

The History of C-Nitroso Compounds: The synthesis of the first C-nitroso compound, nitrosobenzene, was reported by Adolf von Baeyer in 1874 from the reaction of diphenylmercury with nitrosyl bromide.^[1] Historically, the synthesis of aliphatic nitroso compounds proved challenging due to their propensity to dimerize or isomerize to oximes.^{[1][2]}

Significant progress in their preparation came with methods involving the oxidation of primary amines and the addition of nitrosyl halides to alkenes.^[1] Nitroso compounds are known for their distinctive blue or green color in their monomeric form and their diverse reactivity, including participation in cycloaddition and ene reactions.

Hypothetical Synthesis of 2-(Nitrosomethyl)oxirane

Based on established synthetic methodologies for epoxides and nitroso compounds, several plausible routes for the synthesis of **2-(Nitrosomethyl)oxirane** can be proposed.

Pathway A: Epoxidation of a Nitrosoalkene

This pathway would involve the synthesis of a suitable nitroso-containing alkene followed by epoxidation.

Step 1: Synthesis of 3-Nitroso-1-propene. A potential precursor, 3-nitroso-1-propene, could theoretically be synthesized via the oxidation of allylamine.

Step 2: Epoxidation. The resulting 3-nitroso-1-propene could then be subjected to epoxidation. Due to the potential for the nitroso group to be oxidized, a mild and selective epoxidizing agent would be required.

Hypothetical Experimental Protocol: Epoxidation of 3-Nitroso-1-propene

- Materials: 3-Nitroso-1-propene, dimethyldioxirane (DMDO) solution in acetone, acetone (anhydrous), round-bottom flask, magnetic stirrer.
- Procedure:
 - A solution of 3-nitroso-1-propene (1.0 mmol) in anhydrous acetone (10 mL) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).
 - A pre-cooled solution of dimethyldioxirane (1.2 mmol) in acetone is added dropwise to the stirred solution of the nitrosoalkene over 15 minutes.
 - The reaction mixture is stirred at 0 °C for an additional 2 hours and monitored by thin-layer chromatography (TLC).

- Upon completion, the solvent is removed under reduced pressure at low temperature to avoid decomposition of the product.
- The crude product is purified by flash chromatography on silica gel using a non-polar eluent system.

Pathway B: Nitrosation of a Pre-formed Epoxide

This alternative route would involve the introduction of the nitroso group onto a molecule that already contains the oxirane ring.

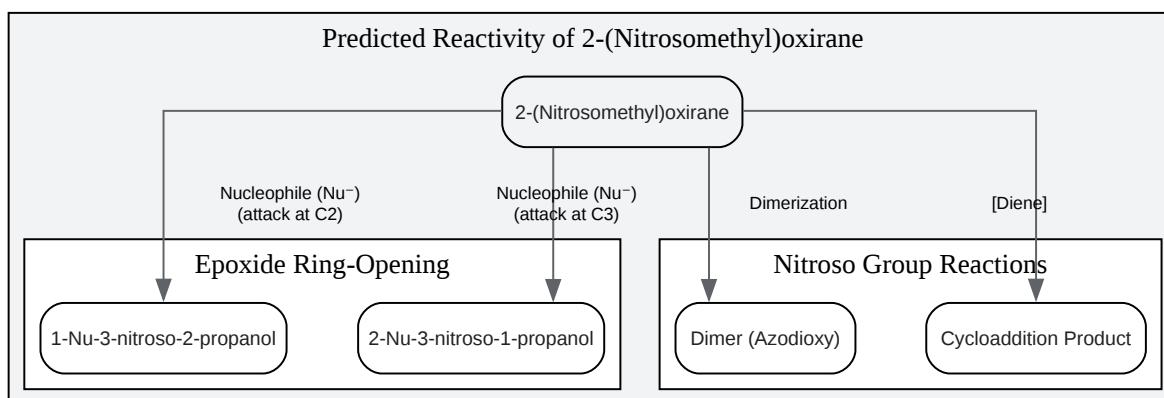
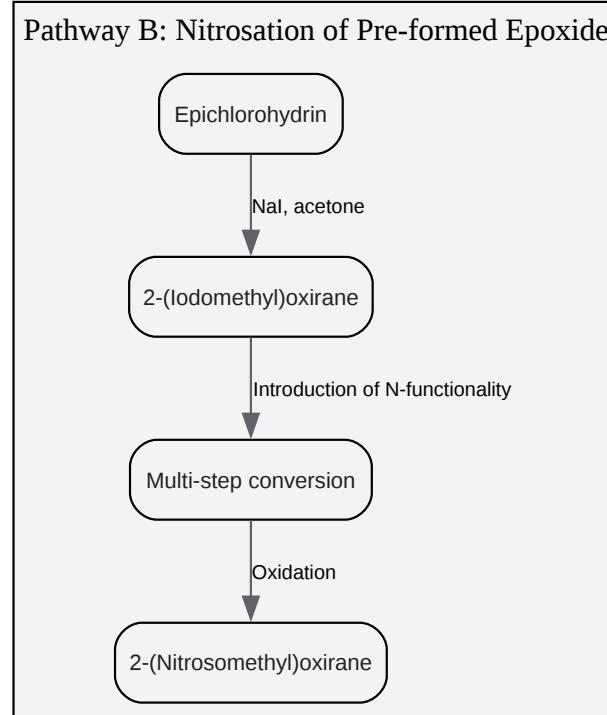
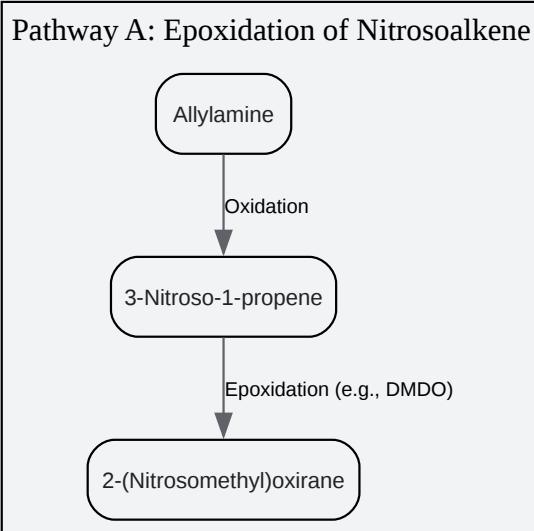
Step 1: Synthesis of 2-(iodomethyl)oxirane. This starting material can be readily prepared from epichlorohydrin by reaction with sodium iodide.

Step 2: Nucleophilic Substitution with a Nitroso Synthon. The iodomethyl group could then undergo nucleophilic substitution with a suitable "nitrosomethyl" anion equivalent. However, the direct generation and use of such a nucleophile is challenging. A more plausible approach would be a multi-step sequence.

Predicted Reactivity and Potential Biological Significance

The reactivity of the hypothetical **2-(Nitrosomethyl)oxirane** would be dictated by the interplay of the electrophilic oxirane ring and the reactive nitroso group.

- Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack under both acidic and basic conditions, leading to the formation of 1,2-disubstituted products.
- Reactions of the Nitroso Group: The nitroso group could undergo dimerization to form an azadioxy compound, tautomerize to an oxime if an alpha-proton is available (not the case here), or participate in cycloaddition reactions.
- Potential Biological Activity: Both epoxides and nitroso compounds are known to be biologically active, often through alkylation of biological macromolecules. Therefore, **2-(Nitrosomethyl)oxirane** could potentially exhibit cytotoxic or mutagenic properties.




Quantitative Data (Hypothetical)

As this molecule has not been synthesized, no experimental quantitative data is available. The following table presents hypothetical data that would be relevant to characterize the compound.

Property	Hypothetical Value	Method of Determination (Proposed)
Molecular Formula	C3H5NO2	
Molecular Weight	87.08 g/mol	
Appearance	Blue or green liquid (monomer)	Visual Inspection
Boiling Point	~ 80-90 °C (with decomposition)	Distillation under reduced pressure
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.0-4.2 (m, 2H, -CH ₂ -NO), 3.1-3.3 (m, 1H, -CH-O), 2.8-3.0 (m, 2H, -CH ₂ -O)	Nuclear Magnetic Resonance Spectroscopy
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 65-70 (-CH ₂ -NO), 50-55 (-CH-O), 45-50 (-CH ₂ -O)	Nuclear Magnetic Resonance Spectroscopy
Infrared (IR, neat)	ν 2950-3050 (C-H), 1600-1650 (N=O), 1250 (C-O-C) cm ⁻¹	Infrared Spectroscopy
Mass Spectrometry (EI)	m/z 87 (M ⁺), 57 (M ⁺ - NO)	Mass Spectrometry

Visualizations

Hypothetical Synthetic Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparations of C-Nitroso Compounds - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.NCBI.NLM.NIH.GOV)
- To cite this document: BenchChem. [An In-depth Technical Guide on the Hypothetical Molecule: 2-(Nitrosomethyl)oxirane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15158998#discovery-and-historical-context-of-2-nitrosomethyl-oxirane\]](https://www.benchchem.com/product/b15158998#discovery-and-historical-context-of-2-nitrosomethyl-oxirane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com